molecular formula C10H18ClNO2 B2537128 Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride CAS No. 2411315-23-4

Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride

Cat. No.: B2537128
CAS No.: 2411315-23-4
M. Wt: 219.71
InChI Key: LHEXTAXTFFTXIA-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single atom. The presence of an amino group and an ester functionality makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a .

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents like ammonia or amines under controlled conditions.

    Esterification: The ester functionality is introduced through an esterification reaction, typically involving methanol and an acid catalyst.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride undergoes various chemical reactions:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-hydroxyspiro[3.3]heptan-1-yl)acetate: Similar structure but with a hydroxyl group instead of an amino group.

    Methyl 2-(3-aminospiro[3.3]heptan-1-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

Uniqueness

Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10;/h7-8H,2-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJOEAWGGAFTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C12CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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